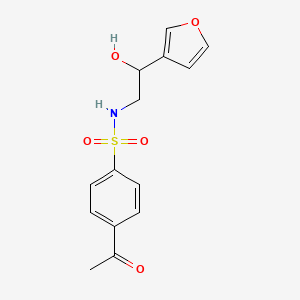![molecular formula C17H15Cl2N5O2S B2831207 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide CAS No. 734537-12-3](/img/structure/B2831207.png)
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide” is a novel derivative designed and synthesized for urease inhibitor activities . It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reaction mixture was monitored by thin layer chromatography (TLC) using commercial glass-backed TLC plates .Chemical Reactions Analysis
The compound has been evaluated in vitro for their urease inhibitor activities . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .Physical And Chemical Properties Analysis
The compound has a high yield of 82% and a melting point of 194–196°C . The IR (KBr) is 3350, 3318, 3052, 2994, 1689, 1618, 1604 cm−1 . The 1H NMR (DMSO-d6, 500 MHz) δ (ppm) is 10.11 (s, 1H, NH), 7.30 (s, 2H, NH2), 7.26 (d, J = 8.7 Hz, 1H, H2), 7.06 (dd, J = 7.5, 1.0 Hz, 1H, H6), 6.89 (d, J = 8.7 Hz, 1H, H5), 3.95 (s, 2H, CH2), 3.72 (s, 3H, OMe), 3.71 (s, 3H, OMe) ppm .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of related triazole derivatives involves multi-step reactions, including the formation of Mannich bases, esterification, and hydrazinolysis, leading to compounds with potential antimicrobial activities. These processes involve complex reactions that yield a variety of structurally related compounds, highlighting the chemical versatility and potential for targeted therapeutic application of this class of compounds (Sah et al., 2014).
Biological Activities
- Some triazole derivatives, including compounds structurally similar to the one , have been synthesized and tested for their biological activities. For instance, 5-substituted-1,3,4-oxadiazole-2yl derivatives have shown activity against enzymes such as acetylcholinesterase, indicating potential for therapeutic applications in neurodegenerative diseases (Rehman et al., 2013).
- Another study focused on the synthesis of triazole derivatives and their antimicrobial activities, highlighting the potential of these compounds in combating microbial infections. The study demonstrates the importance of structural modifications in enhancing biological activity (Bektaş et al., 2010).
Applications in Agriculture
- The compound and its related derivatives have found applications in agriculture as herbicides and safeners, indicating their utility beyond pharmaceutical applications. This versatility underscores the broad spectrum of potential uses for such chemically intricate compounds (Latli & Casida, 1995).
Structural and Mechanistic Insights
- Detailed studies on the structural aspects and interactions of similar amide derivatives have provided insights into their binding and activity mechanisms. This information is crucial for the rational design of new compounds with enhanced efficacy and specificity for their targets (Kalita & Baruah, 2010).
Wirkmechanismus
Target of Action
Similar compounds with a thiazole ring have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that compounds with a thiazole ring can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Compounds with a thiazole ring have been found to interact with a variety of biochemical pathways, leading to diverse biological effects .
Result of Action
Similar compounds have been found to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Eigenschaften
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-26-13-8-3-2-5-10(13)16-22-23-17(24(16)20)27-9-14(25)21-15-11(18)6-4-7-12(15)19/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJLEGNWYGHAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/no-structure.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2831125.png)
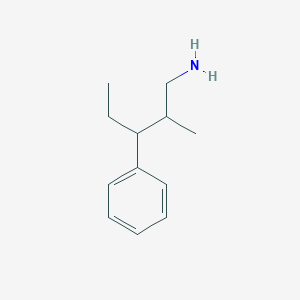
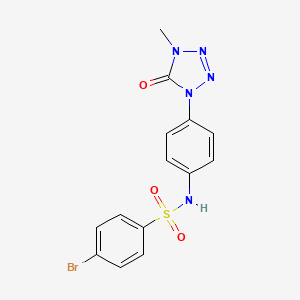
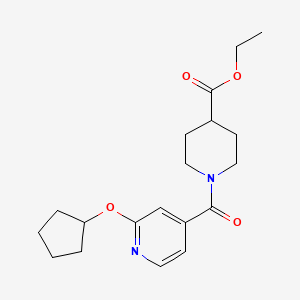
![3-Fluoro-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2831130.png)


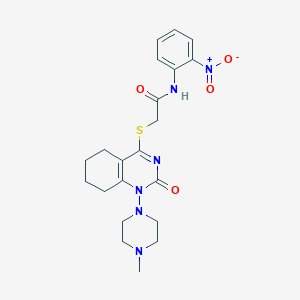
![3-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide](/img/structure/B2831135.png)
![6-(furan-2-ylmethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831137.png)

![1-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide](/img/structure/B2831142.png)
